4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Description
4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound with a unique structure that combines an ethoxy group, a hydroxyphenyl group, and an octahydroquinoline core
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-22-15-8-10(6-7-13(15)19)11-9-16(21)18-12-4-3-5-14(20)17(11)12/h6-8,11,19H,2-5,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHJKEIQYPHHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the ethoxylation of a hydroxyphenyl compound to form 3-ethoxy-4-hydroxyphenyl.
Cyclization: The hydroxyphenyl intermediate undergoes cyclization with a suitable amine to form the octahydroquinoline core.
Oxidation: The final step involves the oxidation of the cyclized product to introduce the dione functionality at positions 2 and 5.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted phenyl derivatives.
Scientific Research Applications
4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Industry: Utilized in the formulation of preservatives and antimicrobial agents for various industrial products
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves multiple pathways:
Antimicrobial Activity: The compound exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Molecular Targets: The primary molecular targets include bacterial cell membranes and intracellular reactive oxygen species
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one: Shares the ethoxy and hydroxyphenyl groups but differs in the core structure.
3-Ethoxy-4-hydroxyphenylacetic acid: Similar functional groups but lacks the octahydroquinoline core.
3-Ethoxy-4-hydroxyphenylacetonitrile: Contains similar functional groups with a nitrile group instead of the dione .
Uniqueness
4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to its combination of an octahydroquinoline core with ethoxy and hydroxyphenyl groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
